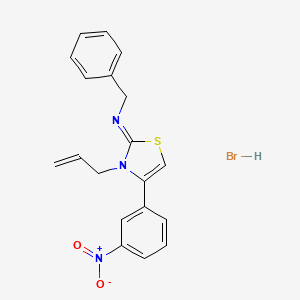
2-Hydroxyhexanedioic Acid Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
2-Hydroxyhexanedioic Acid Disodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-hydroxyhexanedioic acid can lead to the formation of 2-ketoadipic acid .
Scientific Research Applications
2-Hydroxyhexanedioic Acid Disodium Salt has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a biochemical reagent for proteomics research . In biology, it is studied for its role in metabolic pathways and its potential involvement in conditions such as 2-ketoadipic academia . In medicine, it is used in clinical testing and research related to metabolic disorders . In industry, it is utilized in the production of high-quality reference materials and proficiency testing .
Mechanism of Action
The mechanism of action of 2-Hydroxyhexanedioic Acid Disodium Salt involves its role as a hydroxy-dicarboxylic acid formed by the reduction of 2-ketoadipic acid . This compound is involved in metabolic pathways and can accumulate in conditions such as 2-ketoadipic academia . The molecular targets and pathways involved in its mechanism of action are related to its role in the reduction and oxidation processes within metabolic pathways .
Comparison with Similar Compounds
2-Hydroxyhexanedioic Acid Disodium Salt is similar to other hydroxy-dicarboxylic acids, such as 2-Hydroxyadipic Acid and 2-Ketoadipic Acid . it is unique in its specific molecular structure and its role in metabolic pathways . Other similar compounds include 2-Hydroxyhexanoic Acid and Phenylsuccinic Acid . The uniqueness of this compound lies in its specific applications in proteomics research and its involvement in metabolic disorders .
Properties
Molecular Formula |
C6H8Na2O5 |
|---|---|
Molecular Weight |
206.10 g/mol |
IUPAC Name |
disodium;2-hydroxyhexanedioate |
InChI |
InChI=1S/C6H10O5.2Na/c7-4(6(10)11)2-1-3-5(8)9;;/h4,7H,1-3H2,(H,8,9)(H,10,11);;/q;2*+1/p-2 |
InChI Key |
VYOOQLXFTYTWLX-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(C(=O)[O-])O)CC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12052489.png)
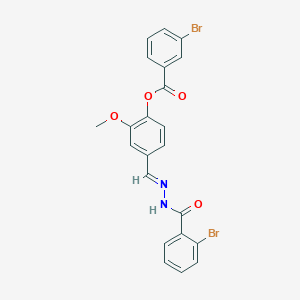

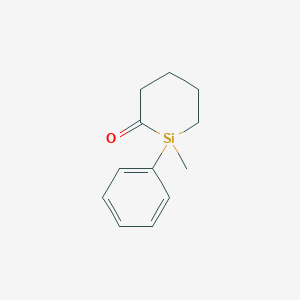
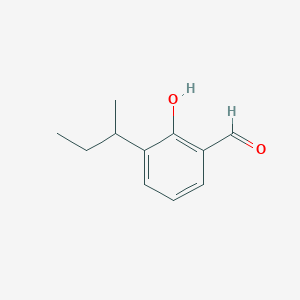
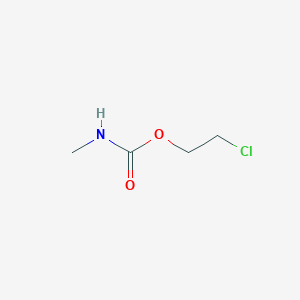
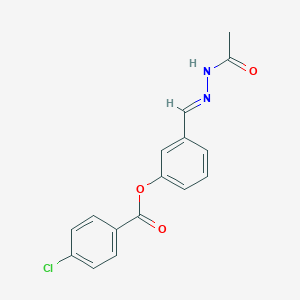
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12052522.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B12052527.png)
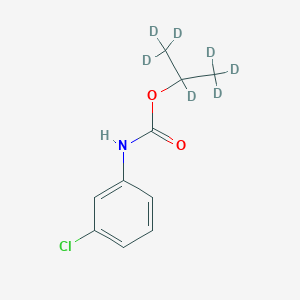
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12052545.png)
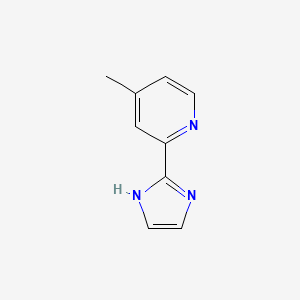
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid pyridin-2-ylamide](/img/structure/B12052566.png)
